
Bis(4-nitrophenyl) phosphate hydrate
Overview
Description
Bis(4-nitrophenyl) phosphate hydrate: is an organophosphorus compound with the molecular formula ( (O_2NC_6H_4O)_2P(O)OH \cdot xH_2O ). It is commonly used as a substrate in enzymatic studies, particularly for investigating the activity of phosphodiesterases. The compound is characterized by the presence of two 4-nitrophenyl groups attached to a phosphate moiety, which makes it a useful tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) phosphate hydrate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 + 3 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{O}_2\text{NC}_6\text{H}_4\text{O})_2\text{P(O)Cl} + 3 \text{C}_5\text{H}_5\text{N}\text{HCl} ] The intermediate product, bis(4-nitrophenyl) phosphorochloridate, is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Bis(4-nitrophenyl) phosphate hydrate undergoes hydrolysis in the presence of water, yielding 4-nitrophenol and phosphoric acid.
Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, enzymes (e.g., phosphodiesterases), mild acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents, and catalysts.
Major Products:
Hydrolysis: 4-nitrophenol, phosphoric acid.
Reduction: Bis(4-aminophenyl) phosphate.
Substitution: Various substituted phosphate derivatives.
Scientific Research Applications
Chemistry:
- Used as a substrate to study the catalytic activity of various enzymes, particularly phosphodiesterases .
- Employed in mechanistic studies of phosphate ester hydrolysis .
Biology:
- Investigates enzyme kinetics and mechanisms in biological systems .
- Studies the role of phosphodiesterases in cellular processes .
Medicine:
- Potential applications in drug development, particularly in designing enzyme inhibitors .
- Used in diagnostic assays to measure enzyme activity .
Industry:
Mechanism of Action
The primary mechanism of action of bis(4-nitrophenyl) phosphate hydrate involves its hydrolysis by phosphodiesterases. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the formation of 4-nitrophenol and phosphoric acid. This reaction is often used to measure the activity of phosphodiesterases in various biological samples . The molecular targets include the active sites of phosphodiesterases, where the compound binds and undergoes hydrolysis .
Comparison with Similar Compounds
Bis(4-nitrophenyl) hydrogen phosphate: Similar structure but with a hydrogen atom instead of a hydroxyl group on the phosphate moiety.
4-Nitrophenyl phosphate: Contains only one 4-nitrophenyl group attached to the phosphate moiety.
Uniqueness:
- Bis(4-nitrophenyl) phosphate hydrate is unique due to the presence of two 4-nitrophenyl groups, which makes it a more effective substrate for studying enzyme activity compared to compounds with only one 4-nitrophenyl group .
- The compound’s ability to undergo various chemical reactions, such as hydrolysis, reduction, and substitution, adds to its versatility in research and industrial applications .
Biological Activity
Bis(4-nitrophenyl) phosphate hydrate (BNPP) is an aryl phosphate compound that has garnered attention due to its biological activity, particularly as a substrate for various enzymes and its role as an inhibitor in biochemical pathways. This article reviews the biological activities associated with BNPP, focusing on its enzymatic interactions, toxicity profiles, and potential applications in biochemical research.
- Chemical Formula : C12H10N2O8P
- Molecular Weight : 310.19 g/mol
- Appearance : Light brown powder
- Melting Point : 172-175 °C
- Density : 1.614 g/cm³
Enzymatic Activity
BNPP serves primarily as a substrate for phosphodiesterases and other hydrolases. Its hydrolysis can be catalyzed by various metal complexes and enzymes, which highlights its utility in studying enzyme kinetics and mechanisms.
Table 1: Enzymatic Hydrolysis of BNPP
Inhibition Studies
BNPP is known to inhibit carboxylesterases, which are crucial for the metabolism of various drugs. This inhibition can lead to altered pharmacokinetics of compounds like aspirin, suggesting potential implications in drug interactions and toxicity.
Case Study: Carboxylesterase Inhibition
In a study examining the effects of BNPP on carboxylesterase activity in guinea pigs, it was found that BNPP significantly inhibited the enzyme's function at first-pass metabolism sites. This led to increased plasma levels of aspirin, indicating a potential for BNPP to modify drug efficacy and safety profiles .
Toxicological Profile
The compound has been identified as neurotoxic in mammalian systems. Its persistence in the environment raises concerns regarding its ecological impact and potential for bioaccumulation.
Table 2: Toxicity Data Summary
Study Type | Findings |
---|---|
Acute Toxicity | Neurotoxic effects observed in mammalian models . |
Environmental Persistence | Long half-life in soil and water; difficult to hydrolyze . |
Applications in Research
BNPP is frequently used as a model compound in studies aimed at understanding the hydrolysis of phosphate esters. It is employed to evaluate the efficiency of various catalysts and to explore mechanisms of enzyme action.
Research Findings
- Catalytic Mechanisms : Studies have demonstrated that oxamido-bridged dinuclear copper(II) complexes can effectively catalyze the hydrolysis of BNPP, showcasing its relevance in developing new catalytic systems for phosphate ester hydrolysis .
- Biosensor Development : BNPP has been integrated into biosensors designed to screen for phosphatase inhibitors, highlighting its utility beyond basic research into practical applications .
Q & A
Q. How can researchers optimize experimental conditions for phosphatase assays using bis(4-nitrophenyl) phosphate hydrate given its solubility limitations?
This compound is widely used as a chromogenic substrate for alkaline and acid phosphatases. However, its limited aqueous solubility (e.g., miscibility with water but immiscibility with ethanol or acetone ) can introduce variability in kinetic assays. To address this:
- Solvent optimization : Pre-dissolve the compound in a minimal volume of compatible solvents (e.g., aqueous buffers at pH >7) and dilute to working concentrations to avoid precipitation .
- Temperature control : Maintain assays at 25–37°C to enhance solubility while avoiding thermal degradation .
- Validation : Compare results with alternative substrates (e.g., para-nitrophenyl derivatives with higher solubility) to confirm specificity .
Q. What methodologies are recommended to resolve contradictions in hydrolysis rate data for bis(4-nitrophenyl) phosphate derivatives under varying pH and temperature conditions?
Hydrolysis kinetics of aryl phosphates like this compound are sensitive to pH and temperature. For example, hydrolysis rate constants for similar compounds (e.g., bis(4-cyanophenyl) phenyl phosphate) range from 1.2×10⁻⁴ s⁻¹ at 25°C to 3.5×10⁻³ s⁻¹ at 50°C . To reconcile discrepancies:
- Standardized buffers : Use buffered systems (e.g., Tris-HCl) to stabilize pH during kinetic measurements .
- Activation parameter analysis : Calculate activation energy (Eₐ) and entropy (ΔS‡) to differentiate pH-dependent vs. temperature-driven mechanisms .
- Cross-validation : Employ complementary techniques like HPLC or spectrophotometry to verify hydrolysis products .
Q. How can theoretical frameworks guide the design of mechanistic studies involving this compound in enzyme inhibition assays?
Linking experiments to theoretical models ensures robust mechanistic insights. For example:
- Transition-state theory : Use molecular docking simulations to predict interactions between the substrate and phosphatase active sites, informed by crystallographic data .
- Kinetic modeling : Apply Michaelis-Menten or allosteric modulation models to distinguish competitive vs. non-competitive inhibition .
- Epistemological alignment : Alassay design with broader biochemical hypotheses (e.g., role of phosphatases in bone metabolism) to contextualize findings .
Q. What advanced techniques are suitable for analyzing thermal stability and degradation pathways of this compound in long-term studies?
Thermal degradation above 300°C and hydrolytic instability necessitate rigorous stability protocols:
- Thermogravimetric analysis (TGA) : Quantify mass loss under controlled heating to identify decomposition thresholds .
- Accelerated aging studies : Store samples at 40–60°C and monitor hydrolysis products (e.g., 4-nitrophenol) via UV-Vis spectroscopy .
- Activation energy calculation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C) .
Q. How can researchers address discrepancies in reported enzymatic activity levels when using this compound across different laboratories?
Inter-lab variability often stems from substrate purity or assay conditions. Mitigation strategies include:
- Standardized calibration : Use certified reference materials (e.g., >98% purity ) and validate via HPLC .
- Inter-laboratory protocols : Adopt harmonized buffer compositions (e.g., 50 mM Tris, pH 9.8) and temperature controls .
- Blind replicates : Perform triplicate assays with blinded samples to minimize operator bias .
Q. What innovative approaches are emerging to overcome the limitations of this compound in high-throughput screening?
Current research focuses on:
- Derivatization : Synthesize water-soluble analogs (e.g., PEGylated derivatives) to enhance solubility without altering chromogenic properties .
- Nanocarrier systems : Encapsulate the substrate in liposomes or polymeric nanoparticles to control release kinetics .
- Multiplex assays : Combine with fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) for dual-readout systems .
Q. How should researchers integrate field-specific methodologies (e.g., environmental chemistry vs. biochemistry) when studying this compound in cross-disciplinary contexts?
Cross-disciplinary studies require methodological adaptation:
- Environmental sampling : Use solid-phase extraction (SPE) to isolate the compound from complex matrices (e.g., soil or water) before enzymatic analysis .
- Biochemical validation : Confirm environmental stability via parallel lab-based hydrolysis experiments .
- Data triangulation : Combine kinetic data with ecological models to assess environmental persistence .
Properties
IUPAC Name |
bis(4-nitrophenyl) hydrogen phosphate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N2O8P.H2O/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCYEUQRBLMJDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66777-94-4 | |
Record name | Phosphoric acid, bis(4-nitrophenyl) ester, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66777-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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